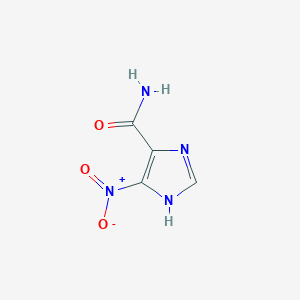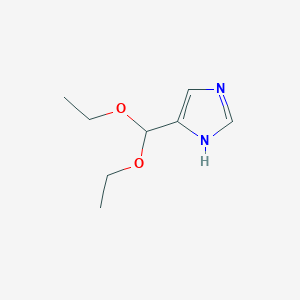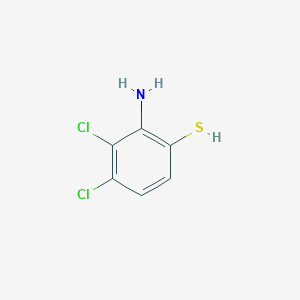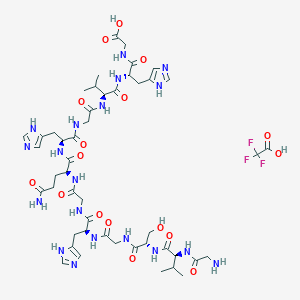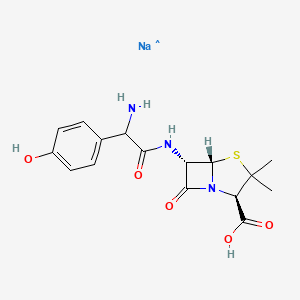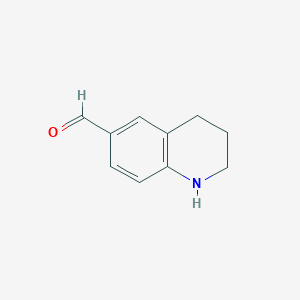![molecular formula C34H27OP B12832208 (S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol is a chiral phosphine ligand that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its ability to facilitate various enantioselective reactions, making it a valuable tool in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with (S)-BINOL (1,1’-bi-2-naphthol) and di-o-tolylphosphine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The (S)-BINOL is deprotonated by the base, followed by the addition of di-o-tolylphosphine. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While the laboratory synthesis of (S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Coordination: It readily coordinates with transition metals, forming stable complexes that are crucial in catalytic processes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Metal salts like palladium(II) acetate (Pd(OAc)₂) or rhodium(III) chloride (RhCl₃) are typical reagents.
Coordination: The reactions are often carried out in solvents like dichloromethane (CH₂Cl₂) or toluene under inert atmosphere conditions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Metal-phosphine complexes.
Coordination: Catalytically active metal complexes.
Applications De Recherche Scientifique
(S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound’s chiral properties make it useful in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs that require precise enantioselective synthesis.
Industry: The compound is used in the production of fine chemicals and materials that require high enantiomeric purity.
Mécanisme D'action
The mechanism by which (S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol exerts its effects is primarily through its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with the metal center, forming a complex that facilitates the catalytic cycle. The chiral environment provided by the ligand induces enantioselectivity in the reaction, leading to the formation of chiral products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-BINAP: Another chiral phosphine ligand with a similar structure but different substituents.
®-2’-(Diphenylphosphanyl)-[1,1’-binaphthalen]-2-ol: The enantiomer of the compound .
(S)-3,3’-Bis(diphenylphosphanyl)-[1,1’-binaphthalen]-2-ol: A related compound with different phosphine substituents.
Uniqueness
(S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol is unique due to its specific chiral environment and the steric and electronic properties imparted by the di-o-tolylphosphine group. These characteristics make it particularly effective in certain catalytic reactions where other ligands may not perform as well.
Propriétés
Formule moléculaire |
C34H27OP |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
1-[2-bis(2-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C34H27OP/c1-23-11-3-9-17-30(23)36(31-18-10-4-12-24(31)2)32-22-20-26-14-6-8-16-28(26)34(32)33-27-15-7-5-13-25(27)19-21-29(33)35/h3-22,35H,1-2H3 |
Clé InChI |
SSRKQUSPJIDZPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)C6=CC=CC=C6C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


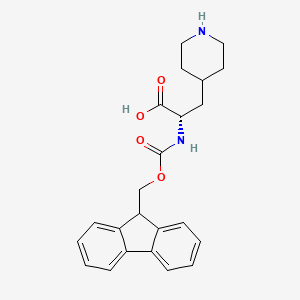
![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
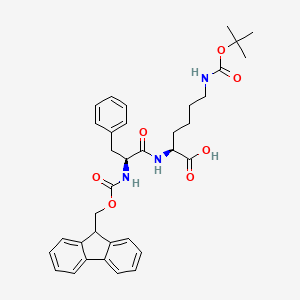
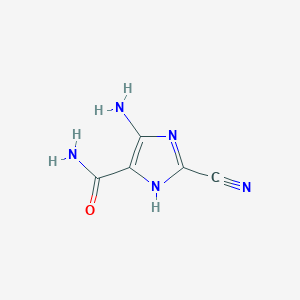
![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
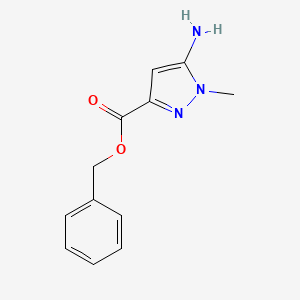
![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
